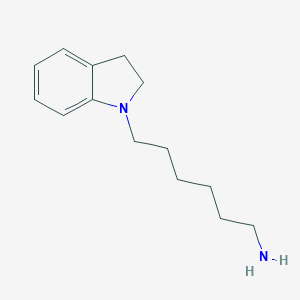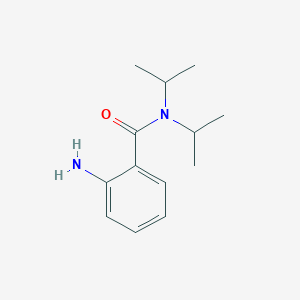
2-amino-N,N-diisopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N,N-diisopropylbenzamide, also known as lidocaine, is a widely used local anesthetic and antiarrhythmic drug. Lidocaine was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the Swedish pharmaceutical company Astra AB. Since then, lidocaine has been extensively studied and used in various scientific research applications due to its unique properties.
作用機序
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, thus preventing the generation and conduction of nerve impulses. This action results in a loss of sensation in the area where 2-amino-N,N-diisopropylbenzamide is applied.
Biochemical and Physiological Effects:
Lidocaine has both biochemical and physiological effects. Biochemically, 2-amino-N,N-diisopropylbenzamide blocks the sodium channels in nerve cells, preventing the generation and conduction of nerve impulses. Physiologically, 2-amino-N,N-diisopropylbenzamide causes a loss of sensation in the area where it is applied, making it an effective local anesthetic.
実験室実験の利点と制限
Lidocaine has several advantages and limitations for lab experiments. One advantage is that it is a widely used and well-studied local anesthetic, making it a reliable tool for researchers studying the effects of local anesthetics. However, one limitation is that 2-amino-N,N-diisopropylbenzamide can be toxic at high doses, making it important for researchers to use appropriate safety precautions when handling and administering the drug.
将来の方向性
There are several future directions for 2-amino-N,N-diisopropylbenzamide research. One direction is to investigate the potential use of 2-amino-N,N-diisopropylbenzamide as a treatment for neuropathic pain. Another direction is to investigate the use of 2-amino-N,N-diisopropylbenzamide in combination with other drugs for the treatment of arrhythmias. Additionally, researchers could study the effects of 2-amino-N,N-diisopropylbenzamide on other ion channels and receptors in nerve cells to gain a better understanding of its mechanism of action.
合成法
Lidocaine is synthesized by the reaction of diethylamine with 2,6-dimethylphenol to form 2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. Finally, this compound is reacted with diisopropylamine to form 2-amino-N,N-diisopropylbenzamide, also known as 2-amino-N,N-diisopropylbenzamide.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic and antiarrhythmic drug. However, it has also been used in various scientific research applications. Lidocaine has been used to study the effects of local anesthetics on the central nervous system, as well as to investigate the mechanism of action of antiarrhythmic drugs.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-amino-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,14H2,1-4H3 |
InChIキー |
XQWPXEOBNTWBMH-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)
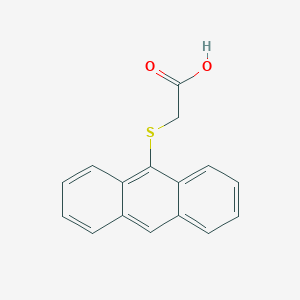
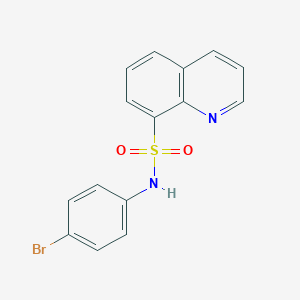

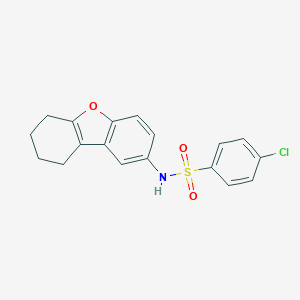
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
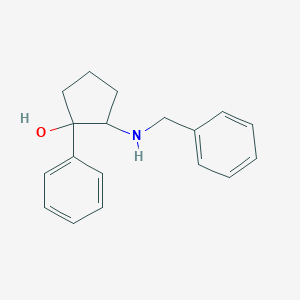
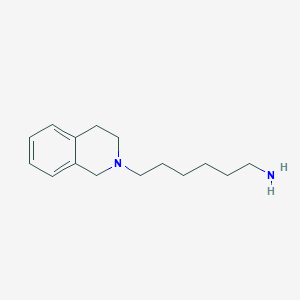
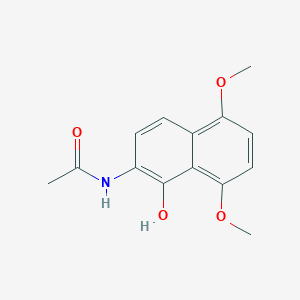
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
